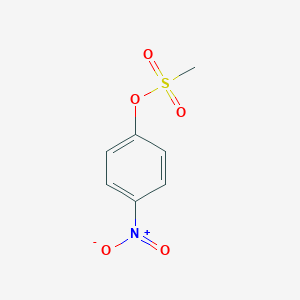
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide, also known as BCPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of beta-amyloid, a protein that is involved in the development of Alzheimer's disease.
Biochemische Und Physiologische Effekte
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, and to have anti-tumor and anti-bacterial properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This makes it a useful tool for studying the effects of specific compounds on biological systems. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide. One area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the development of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide-based materials for use in various applications, such as drug delivery and water treatment. Additionally, more research is needed to fully understand the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide and its potential biochemical and physiological effects.
Synthesemethoden
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with aniline, followed by the reaction of the resulting compound with phenylacetic acid. The final product is obtained through a dehydration reaction using thionyl chloride. This synthesis method has been optimized to yield high purity and high yield of N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide.
Wissenschaftliche Forschungsanwendungen
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been shown to have anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. In material science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide has been studied for its potential use as a water treatment agent.
Eigenschaften
CAS-Nummer |
32011-93-1 |
|---|---|
Produktname |
N-(2-benzoyl-4-chlorophenyl)-3-phenylacrylamide |
Molekularformel |
C22H16ClNO2 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C22H16ClNO2/c23-18-12-13-20(19(15-18)22(26)17-9-5-2-6-10-17)24-21(25)14-11-16-7-3-1-4-8-16/h1-15H,(H,24,25)/b14-11+ |
InChI-Schlüssel |
RIEYGJHONRBCAJ-SDNWHVSQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
32011-93-1 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)











